Ethyl 5-hydroxyhexanoate
Overview
Description
Ethyl 5-hydroxyhexanoate is a chemical compound with the molecular formula C8H16O3 . It is also known as Hexanoic acid, 5-hydroxy, ethyl ester .
Synthesis Analysis
Ethyl 5-hydroxyhexanoate can be synthesized via biochemical approaches . One method involves the two-step preparation of ethyl 6-hydroxyhexanoate via hydrolysis of e-caprolactone .Molecular Structure Analysis
The molecular structure of Ethyl 5-hydroxyhexanoate consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 5-hydroxyhexanoate has a molecular weight of 160.2108 . It has a boiling point of 213.4±23.0 °C at 760 mmHg . The compound has a density of 1.0±0.1 g/cm3 and a flash point of 78.3±15.4 °C .Scientific Research Applications
Biochemical Synthesis Approaches
Ethyl 5-hydroxyhexanoate, a compound with potential applications in various fields, has been the focus of biochemical synthesis research. Nanduri et al. (2001) explored three biochemical approaches for synthesizing ethyl 5-(S)-hydroxyhexanoate. The first approach involved the reduction of ethyl 5-oxo-hexanoate by Pichia methanolica, yielding ethyl (S)-5-hydroxyhexanoate with high enantiomeric excess and yield. The second and third approaches involved enzymatic reactions, offering alternative synthesis methods for related compounds (Nanduri et al., 2001).
Chiral Synthesis for Pharmaceuticals
Ethyl 5-hydroxyhexanoate also plays a role as a key intermediate in pharmaceutical synthesis. Guindon et al. (1985) described the synthesis of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a vital chiral synthon for the β-hydroxy-δ-lactone portion of drugs like Mevinolin and Compactin. This synthesis highlights the compound's importance in the creation of significant pharmaceuticals (Guindon et al., 1985).
Application in Fragrance Synthesis
Ethyl 5-hydroxyhexanoate is also valuable in the fragrance industry. McCullagh and Hirakis (2017) presented the synthesis of ethyl 6-acetoxyhexanoate (Berryflor), a fragrance compound with a raspberry-like odor. This synthesis utilized ethyl 5-hydroxyhexanoate as a precursor, illustrating its application in creating complex aromatic compounds (McCullagh & Hirakis, 2017).
Bioreduction in Microorganisms
The bioreduction of ethyl 5-hydroxyhexanoate was studied by Ramos et al. (2011), who utilized several microorganism strains to reduce ethyl 3-oxohexanoate to its enantiomerically pure form. This research highlights the compound's potential in biotechnological applications, particularly in enantioselective processes (Ramos et al., 2011).
Metabolic Pathways
Research has also been conducted on the metabolism of compounds related to ethyl 5-hydroxyhexanoate. For example, Loftus et al. (1993) studied the metabolism and pharmacokinetics of a deuterium-labelled compound closely related to ethyl 5-hydroxyhexanoate, revealing insights into its biotransformation and excretion in humans (Loftus et al., 1993).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-hydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQVKXFPYUHIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497910 | |
Record name | Ethyl 5-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxyhexanoate | |
CAS RN |
20266-62-0 | |
Record name | Ethyl 5-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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